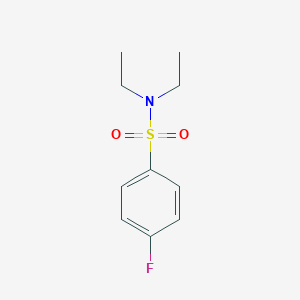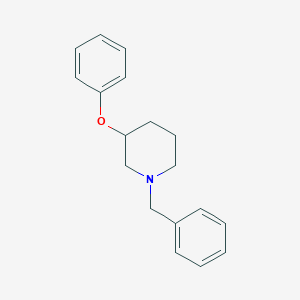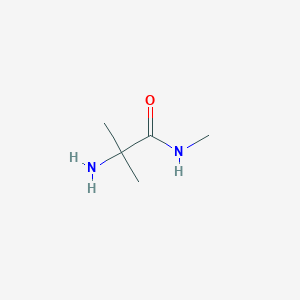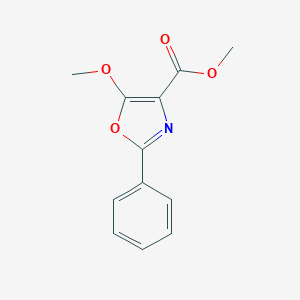![molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3](/img/structure/B180969.png)
4-[(E)-2-quinolin-8-ylethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-quinolin-8-ylethenyl]aniline, also known as QEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QEA is a fluorescent probe that has been used for the detection of metal ions, such as copper and zinc, in biological systems.
作用機序
4-[(E)-2-quinolin-8-ylethenyl]aniline works by binding with copper and zinc ions through its quinoline moiety. The resulting complex emits a fluorescent signal, which can be detected using various techniques, such as fluorescence microscopy and spectroscopy. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have high selectivity and sensitivity towards copper and zinc ions, making it an ideal probe for the detection of these ions in biological and environmental samples.
生化学的および生理学的効果
4-[(E)-2-quinolin-8-ylethenyl]aniline has been shown to have minimal toxicity towards living cells and tissues. It has been used for the detection of copper and zinc ions in various biological samples, including living cells and tissues, without causing any adverse effects. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil, without causing any significant environmental impact.
実験室実験の利点と制限
4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages for lab experiments. It is a highly sensitive and selective probe for the detection of copper and zinc ions. It has minimal toxicity towards living cells and tissues, making it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has also been shown to have good photostability, which allows for long-term imaging experiments. However, 4-[(E)-2-quinolin-8-ylethenyl]aniline has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in some biological and environmental samples.
将来の方向性
There are several future directions for the use of 4-[(E)-2-quinolin-8-ylethenyl]aniline. One potential application is in the development of new diagnostic tools for the detection of copper and zinc ions in biological samples. 4-[(E)-2-quinolin-8-ylethenyl]aniline could also be used in the development of new therapeutics for diseases that involve copper and zinc ion dysregulation, such as Alzheimer's disease. Additionally, 4-[(E)-2-quinolin-8-ylethenyl]aniline could be used in the development of new environmental monitoring tools for the detection of copper and zinc ions in water and soil samples.
Conclusion:
In conclusion, 4-[(E)-2-quinolin-8-ylethenyl]aniline is a highly sensitive and selective fluorescent probe for the detection of copper and zinc ions in biological and environmental samples. Its minimal toxicity towards living cells and tissues makes it ideal for biological applications. 4-[(E)-2-quinolin-8-ylethenyl]aniline has several advantages and limitations for lab experiments, and there are several future directions for its use in various fields.
合成法
The synthesis of 4-[(E)-2-quinolin-8-ylethenyl]aniline involves the reaction of 8-hydroxyquinoline with aniline in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 4-[(E)-2-quinolin-8-ylethenyl]aniline. The overall yield of this synthesis is around 60%.
科学的研究の応用
4-[(E)-2-quinolin-8-ylethenyl]aniline has been extensively used as a fluorescent probe for the detection of metal ions in biological systems. It has been shown to selectively bind with copper and zinc ions, which are essential for various biological processes. 4-[(E)-2-quinolin-8-ylethenyl]aniline has been used for the detection of copper and zinc ions in living cells, tissues, and even in vivo. It has also been used for the detection of copper and zinc ions in environmental samples, such as water and soil.
特性
CAS番号 |
54-01-3 |
|---|---|
製品名 |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
4-[(E)-2-quinolin-8-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+ |
InChIキー |
LQISQXZOGSQMJG-RMKNXTFCSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2 |
その他のCAS番号 |
54-01-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)



![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)


![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

